1-N',5-N'-diaminopentanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE is a chemical compound with the molecular formula C5H14N6 and a molecular weight of 158.2 g/mol . . This compound is characterized by the presence of two imino-hydrazino groups attached to a propane backbone.
Vorbereitungsmethoden
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-dibromopropane with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may play a role in its biological activities . Additionally, its imino-hydrazino groups can participate in various biochemical reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE can be compared with other similar compounds such as:
1,3-BIS(IMINO-HYDRAZINO-METHYL)-1-METHYL-PROPANE: This compound has a similar structure but with an additional methyl group, which may influence its reactivity and properties.
Pentanediimidic acid, 1,5-dihydrazide: This is another name for 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE, highlighting its structural features.
The uniqueness of 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE lies in its specific arrangement of imino-hydrazino groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
7707-25-7 |
---|---|
Molekularformel |
C5H14N6 |
Molekulargewicht |
158.21 g/mol |
IUPAC-Name |
1-N',5-N'-diaminopentanediimidamide |
InChI |
InChI=1S/C5H14N6/c6-4(10-8)2-1-3-5(7)11-9/h1-3,8-9H2,(H2,6,10)(H2,7,11) |
InChI-Schlüssel |
ZQSNQFZEHUOCPW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=NN)N)CC(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.